2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine
Description
Historical Context and Development of Fluorinated Heterocycles
The development of fluorinated heterocycles represents one of the most significant advances in modern organic chemistry, with origins tracing back to foundational work conducted over nine decades ago. The historical trajectory of fluorinated heterocyclic chemistry began with the seminal contributions of Chichibabin, who successfully synthesized 2-fluoropyridine more than 90 years ago. This pioneering achievement established the groundwork for what would become a rapidly expanding field of chemical research with profound implications for medicinal chemistry, agrochemical development, and materials science.
The evolution of fluorinated heterocycle synthesis gained substantial momentum during the 1950s, coinciding with the development of more sophisticated synthetic methodologies and the introduction of readily-handled fluorinating agents. This period marked a crucial transition from isolated synthetic achievements to systematic exploration of fluorinated compounds. A landmark achievement during this era was the rational synthesis of 5-fluorouracil, which emerged as a groundbreaking anti-cancer agent and demonstrated the therapeutic potential of fluorinated heterocycles. The clinical success of 5-fluorouracil validated the strategic incorporation of fluorine atoms into heterocyclic frameworks and established precedent for future pharmaceutical development efforts.
The subsequent decades witnessed continued innovation in fluorinated heterocycle chemistry, with the discovery of fluoroquinolone antibiotics in the early 1970s representing another major milestone. The approval of ciprofloxacin for human use in the United States during the late 1980s further demonstrated the clinical relevance of fluorinated heterocyclic compounds. This historical progression reflects an increasing understanding of how fluorine substitution can enhance the biological activity, metabolic stability, and pharmacokinetic properties of heterocyclic compounds.
Contemporary research in fluorinated heterocycles has expanded to encompass diverse synthetic strategies and applications. The field has evolved to include sophisticated approaches such as cycloaddition reactions for constructing fluorinated and fluoroalkylated sulfur-containing heterocycles, representing a comprehensive methodology for stereo-chemically controlled synthesis of heterocycles with variable ring sizes and heteroatom compositions. These developments have established fluorinated heterocycles as an essential class of compounds with rapidly growing applications across multiple scientific disciplines.
Classification within Fluorinated Pyridine Derivatives
This compound occupies a distinctive position within the broader classification of fluorinated pyridine derivatives, representing a sophisticated example of multiply-substituted fluorinated heterocycles. The compound belongs to the specific subclass of trifluoromethylpyridine derivatives, which constitute an important category of fluorinated heterocycles characterized by the presence of trifluoromethyl substituents attached to the pyridine ring system. This classification is significant because trifluoromethylpyridine derivatives have demonstrated exceptional utility in agrochemical and pharmaceutical applications.
The structural classification of this compound reveals multiple levels of fluorine incorporation, distinguishing it from simpler fluorinated pyridines. While basic fluorinated pyridines such as 4-(trifluoromethyl)pyridine contain only a single trifluoromethyl substituent, the target compound features additional fluorine atoms within the pyrrolidinyl substituent. This dual fluorination pattern represents an advanced approach to molecular design, where fluorine atoms are strategically positioned to optimize both electronic properties and conformational behavior.
Within the broader context of fluorinated nitrogen-containing heterocycles, this compound exemplifies the sophisticated structural complexity achievable through modern synthetic methods. The compound demonstrates the successful integration of multiple fluorinated functional groups within a single molecular framework, reflecting advances in synthetic methodology that enable precise control over substitution patterns. This level of structural sophistication represents a significant evolution from early fluorinated heterocycles and demonstrates the maturation of organofluorine chemistry as a field.
The classification of this compound also reflects its position within the emerging category of conformationally diverse fluorinated bioactives. Recent research has emphasized the importance of fluorinated nitrogen-containing heterocycles that exhibit unique conformational properties resulting from strategic fluorine substitution. The presence of both trifluoromethyl and difluoropyrrolidinyl groups positions this compound within this advanced category, where fluorine atoms serve not only to modify electronic properties but also to influence molecular conformation and intermolecular interactions.
Significance in Contemporary Chemical Research
The significance of this compound in contemporary chemical research stems from its exemplification of advanced design principles in organofluorine chemistry and its potential applications across multiple scientific disciplines. Contemporary research has demonstrated that the strategic incorporation of fluorine atoms into heterocyclic frameworks can lead to dramatic changes in molecular properties, including stability, conformational behavior, hydrogen bonding ability, and basicity. This compound represents a sophisticated application of these principles, combining multiple fluorinated functionalities to achieve enhanced chemical and biological properties.
The research significance of this compound is further amplified by recent advances in synthetic methodology for introducing fluorinated components into pyridine derivatives. Recent developments have focused on regioselective difluoromethylation strategies that enable precise positioning of fluorinated substituents. These methodological advances have made compounds like this compound more accessible for research applications and have expanded the scope of structure-activity relationship studies in fluorinated heterocycles.
The compound's significance also relates to its potential applications in medicinal chemistry and drug design. Research has shown that fluorinated heterocycles can serve as conformationally diverse bioactives with unique interactions profiles. The combination of trifluoromethyl and difluoropyrrolidinyl substituents in this compound provides multiple sites for optimization of pharmacological properties, making it a valuable scaffold for drug discovery efforts. The presence of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity, all of which are crucial factors in pharmaceutical development.
Contemporary research has also highlighted the importance of fluorinated heterocycles in materials science applications. The unique electronic properties conferred by strategic fluorine substitution can influence conductivity, optical properties, and thermal stability of materials. Compounds like this compound represent potential building blocks for advanced materials with tailored properties, contributing to ongoing research in electronic materials and functional polymers.
Nomenclature and Chemical Identification Metrics
The systematic nomenclature and chemical identification of this compound follows established conventions for complex fluorinated heterocycles, with the compound name reflecting its sophisticated structural architecture. The International Union of Pure and Applied Chemistry nomenclature system provides the foundation for the systematic name, which precisely describes the substitution pattern and stereochemical arrangements within the molecule. The compound name indicates the presence of a difluoropyrrolidinyl substituent at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring system.
Chemical identification metrics for this compound include essential molecular parameters that facilitate accurate characterization and database searches. The molecular formula C₁₀H₉F₅N₂ reflects the presence of ten carbon atoms, nine hydrogen atoms, five fluorine atoms, and two nitrogen atoms. The molecular weight of approximately 252.18 grams per mole provides a crucial identification parameter for analytical characterization and synthetic planning. These fundamental metrics enable researchers to distinguish this compound from closely related structural analogs and ensure accurate identification in chemical databases.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉F₅N₂ | |
| Molecular Weight | 252.18 g/mol | |
| Chemical Name | This compound | |
| CAS Registry Numbers | 1707367-44-9 (variant) |
The Simplified Molecular Input Line Entry System representation provides a standardized format for computational chemistry applications and database searches. This linear notation system enables precise specification of the molecular structure and facilitates automated processing of structural information. The International Chemical Identifier and International Chemical Identifier Key systems provide additional layers of chemical identification that ensure global standardization and enable cross-referencing between different chemical databases and software systems.
Advanced identification metrics also include spectroscopic and analytical parameters that enable experimental characterization of the compound. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts associated with the fluorinated substituents and heterocyclic framework. Mass spectrometry yields precise molecular ion peaks and fragmentation patterns that support structural assignment and purity assessment. These analytical parameters collectively provide comprehensive identification metrics that support both synthetic verification and application-oriented research efforts.
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)3-4-17(6-9)8-2-1-7(5-16-8)10(13,14)15/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKZQOQFBTUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(Trifluoromethyl)pyridine Derivatives
A foundational step is the synthesis of pyridine rings substituted with trifluoromethyl and halogen groups, which serve as precursors for further functionalization.
Halogenation and Chlorination : Starting from 2-chloro-5-(chloromethyl)pyridine, chlorination is performed by passing chlorine gas into the reaction vessel under heating and stirring. This produces 2-chloro-5-(trichloromethyl)pyridine as an intermediate. Subsequent on-ring chlorination is catalyzed by antimony trichloride, enhancing the substitution at the 3-position to yield 2,3-dichloro-5-(trichloromethyl)pyridine. This step is crucial for activating the ring for later fluorination and amination.
Fluorination : The trichloromethyl group is converted to trifluoromethyl by treatment with hydrogen fluoride gas in a fluorination vessel. The reaction is conducted at temperatures between 120–135°C with a hydrogen fluoride to substrate mass ratio of 1:1 to 2:1. Post-reaction workup involves washing, steam distillation, pH adjustment to 6–8, and rectification to isolate high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.
Introduction of the Difluoropyrrolidin-1-yl Group
The attachment of the 3,3-difluoropyrrolidin-1-yl substituent to the pyridine ring typically proceeds via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination methods:
Nucleophilic Aromatic Substitution : The dichloropyridine intermediate (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) undergoes substitution with 3,3-difluoropyrrolidine under basic conditions or in polar aprotic solvents such as dimethyl sulfoxide or N-methylpyrrolidone. Elevated temperatures and stirring facilitate the displacement of the chlorine atom at the 2-position by the nitrogen of the difluoropyrrolidine ring.
Catalyzed Amination : Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed, where the chloropyridine derivative is reacted with 3,3-difluoropyrrolidine in the presence of a palladium catalyst, suitable ligands, and a base. This method offers higher selectivity and yields under milder conditions.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Chlorination of pyridine ring | Cl2 gas, antimony trichloride catalyst | 80–110 | 2–4 hours | On-ring chlorination enhanced by SbCl3 |
| Fluorination | Hydrogen fluoride gas (HF) | 120–135 | 3–6 hours | Mass ratio HF:substrate = 1:1 to 2:1 |
| Nucleophilic substitution | 3,3-Difluoropyrrolidine, base (e.g., NaH) | 80–130 | 6–12 hours | Solvent: DMSO or NMP |
| Catalyzed amination | Pd catalyst, ligand, base | 50–100 | 4–8 hours | Milder conditions, higher selectivity |
After the final substitution step, the crude product mixture is subjected to:
- Washing with water and organic solvents to remove inorganic salts and unreacted materials.
- Distillation under reduced pressure or recrystallization to obtain the pure compound.
- Characterization by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- Use of antimony trichloride as a catalyst in the chlorination step significantly reduces reaction time and increases yield and purity of chlorinated intermediates.
- Fluorination with hydrogen fluoride gas is effective in converting trichloromethyl groups to trifluoromethyl groups, a key step for introducing the trifluoromethyl functionality.
- Nucleophilic substitution with difluoropyrrolidine is favored in polar aprotic solvents at elevated temperatures for efficient displacement of chlorine atoms.
- Palladium-catalyzed amination offers an alternative route with milder conditions and better selectivity, though it requires careful choice of catalyst and ligands.
| Intermediate | Reaction Type | Key Reagents/Catalysts | Outcome |
|---|---|---|---|
| 2-chloro-5-(chloromethyl)pyridine | Chlorination | Cl2 gas, SbCl3 | 2-chloro-5-(trichloromethyl)pyridine |
| 2-chloro-5-(trichloromethyl)pyridine | On-ring chlorination | SbCl3 catalyst, Cl2 | 2,3-dichloro-5-(trichloromethyl)pyridine |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Fluorination | Hydrogen fluoride (HF) | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Nucleophilic substitution or Pd-catalyzed amination | 3,3-Difluoropyrrolidine, base or Pd catalyst | 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine |
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyridine or difluoropyrrolidinyl derivatives .
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine serves as a valuable building block for the development of more complex molecules. Its unique substitution pattern allows for the creation of derivatives with tailored properties for specific applications.
Biology
Research indicates that this compound may interact with various biological targets, making it a candidate for biological studies. Its potential biological activities include:
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Properties: The structural features may contribute to anti-inflammatory effects, akin to other pyridine derivatives that have shown promise in reducing inflammation.
Medicine
The compound is being investigated as a lead candidate in drug discovery efforts. Its pharmacological potential includes:
- Diabetes Management: Related compounds have demonstrated efficacy in managing type 2 diabetes by targeting dipeptidyl peptidase IV (DPP-4) pathways.
- Cytotoxicity Profiles: Fluorinated compounds often exhibit low cytotoxicity while maintaining potent biological activity, making them attractive candidates for therapeutic development.
Case Studies and Research Findings
Several studies have explored the implications of this compound and its analogs:
| Study Focus | Findings |
|---|---|
| In Vitro Studies | Related compounds inhibited key cellular pathways involved in cancer progression. |
| Cytotoxicity Assessments | Fluorinated derivatives maintained low cytotoxicity while exhibiting significant activity. |
Industrial Applications
In industry, this compound is utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance. These characteristics make it suitable for applications in coatings, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Heterocyclic Core Modifications
- 2-(3,3-Difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine (CAS 1707605-14-8) Key Difference: Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring). Molecular weight (266.21 g/mol) and fluorine content are comparable, but the ring size may influence conformational flexibility .
- 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine (CAS 2415463-56-6) Key Difference: Incorporates a bicyclic pyrrolo-pyrrolidine system instead of monocyclic difluoropyrrolidine. Impact: The bicyclic structure increases molecular complexity and rigidity, which could enhance selectivity in target interactions .
Substituent Variations on the Pyridine Ring
- 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (Compound 6g) Key Difference: Replaces difluoropyrrolidine with a pyrazole-ether group. Synthesized via nucleophilic substitution (47% yield), this compound demonstrates lower steric hindrance compared to the bulkier difluoropyrrolidine group .
- 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine (CAS 321571-01-1) Key Difference: Substitutes difluoropyrrolidine with a chlorothienyl-pyrazole group. Chlorine atoms increase molecular weight (460.18 g/mol) and halogen bonding capacity .
Functional Group Modifications
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
- Key Difference : Replaces 3,3-difluoro substituents with an amine group on the pyrrolidine ring.
- Impact : The amine group introduces hydrogen-bonding capability, which may improve solubility and receptor interactions. However, the lack of fluorine reduces metabolic stability compared to the difluorinated analog .
2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine (CAS 175334-70-0)
Physicochemical Properties
Biological Activity
2-(3,3-Difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine is a chemical compound characterized by a pyridine ring with trifluoromethyl and difluoropyrrolidinyl substituents. Its molecular formula is and it has a molecular weight of 252.19 g/mol . This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry.
Pharmacological Applications
Research indicates that this compound could serve as a lead candidate in drug discovery efforts due to its potential therapeutic applications. It is being investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : The structural features of this compound may contribute to its potential as an anti-inflammatory agent, similar to other pyridine derivatives that have shown promise in reducing inflammation .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit key cellular pathways involved in cancer progression. For example, compounds targeting dipeptidyl peptidase IV (DPP-4) have shown efficacy in managing type 2 diabetes, suggesting a broader applicability of pyridine derivatives in metabolic disorders .
- Cytotoxicity Assessments : The cytotoxicity profile of similar fluorinated compounds has been evaluated, indicating that while some exhibit potent biological activity, they also maintain relatively low cytotoxicity levels, making them attractive candidates for further development .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| This compound | Structure | 252.19 g/mol | Potential anticancer and anti-inflammatory | |
| CGP 28238 | Structure | 294.32 g/mol | Anti-inflammatory | |
| DPP-4 Inhibitors | Structure | Various | Varies | Diabetes management |
Note: Structures are illustrative; actual structures should be referenced from chemical databases.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 2-(3,3-difluoropyrrolidin-1-yl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, substituting a halogen (e.g., chlorine) at the 2-position of 5-(trifluoromethyl)pyridine with 3,3-difluoropyrrolidine under basic conditions (e.g., KOtBu, DMF, 80°C) is a common approach. Silica gel chromatography (petroleum ether/EtOAc gradients) is typically used for purification . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time.
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for structural confirmation. For instance:
- ¹H NMR : Signals for pyrrolidine protons (δ 2.5–3.5 ppm, multiplet) and pyridine protons (δ 8.0–8.5 ppm, doublets).
- ¹⁹F NMR : Distinct peaks for CF₃ (δ -62 ppm) and CF₂ (δ -110 ppm) groups .
- High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .
Q. What are the key physicochemical properties influencing its reactivity in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating SNAr reactions. The 3,3-difluoropyrrolidine moiety introduces steric hindrance and modulates lipophilicity (logP ≈ 2.5–3.0), impacting membrane permeability . Computational studies (DFT) can predict reactivity hotspots, such as regioselective functionalization at the 4-position .
Advanced Research Questions
Q. How does fluorination at the pyrrolidine ring affect biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine atoms increase metabolic stability and influence binding affinity via electrostatic interactions. For example, replacing pyrrolidine with 3,3-difluoropyrrolidine in kinase inhibitors enhances selectivity by reducing off-target interactions. Comparative IC₅₀ assays (e.g., enzyme inhibition) and molecular docking studies (PDB: 4XSN) quantify these effects .
Q. What strategies resolve contradictions in regioselectivity during Pd-catalyzed C–H functionalization of this compound?
- Methodological Answer : Competing C–H activation at the pyridine vs. pyrrolidine ring can be controlled using directing groups (e.g., pyridyl N-oxide) or steric modifiers (e.g., bulky ligands like PtBu₃). For example, Pd(OAc)₂ with 2,2,6,6-tetramethylheptanedione (TMHD) directs arylation to the 4-position of pyridine, achieving >90% regioselectivity . Kinetic studies (Eyring plots) and Hammett analyses further elucidate electronic effects .
Q. How do solvent and temperature affect the stability of this compound in catalytic reactions?
- Methodological Answer : Accelerated stability testing (40–80°C, 1–7 days) in polar aprotic solvents (e.g., DMSO, DMF) reveals degradation pathways (e.g., hydrolytic defluorination). LC-MS identifies byproducts like 5-(trifluoromethyl)pyridin-2(1H)-one. Storage at –20°C under inert atmosphere (Ar) minimizes decomposition .
Key Research Findings
- Catalytic Applications : Pd-catalyzed C–H arylation enables modular derivatization for ligand design in photoredox catalysis .
- Biological Relevance : Analogous compounds (e.g., 2-(azetidin-1-yl)-5-(CF₃)pyridine) show antifungal activity (MIC₉₀ = 8 µg/mL against C. albicans) .
- Synthetic Challenges : Competing elimination pathways during SNAr require additives like tetrabutylammonium iodide (TBAI) to suppress side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
